Cas no 200887-22-5 (3-4-(diethylamino)-2-hydroxyphenylprop-2-enoic acid)

3-4-(diethylamino)-2-hydroxyphenylprop-2-enoic acid 化学的及び物理的性質

名前と識別子

-

- 2-Propenoic acid, 3-[4-(diethylamino)-2-hydroxyphenyl]-

- (2E)-3-[4-(DIETHYLAMINO)-2-HYDROXYPHENYL]PROP-2-ENOIC ACID

- 3-(4-(diethylamino)-2-hydroxyphenyl)acrylic acid

- 3-4-(diethylamino)-2-hydroxyphenylprop-2-enoic acid

- 200887-22-5

- (E)-3-[4-(diethylamino)-2-hydroxyphenyl]prop-2-enoic acid

- 3-[4-(diethylamino)-2-hydroxyphenyl]prop-2-enoic acid

- EN300-1858490

- AKOS000125739

-

- MDL: MFCD03002863

- インチ: InChI=1S/C13H17NO3/c1-3-14(4-2)11-7-5-10(12(15)9-11)6-8-13(16)17/h5-9,15H,3-4H2,1-2H3,(H,16,17)/b8-6+

- InChIKey: VWBFGYKRYYRVTH-SOFGYWHQSA-N

- ほほえんだ: CCN(CC)C1=CC(=C(C=C1)/C=C/C(=O)O)O

計算された属性

- せいみつぶんしりょう: 235.12084340Da

- どういたいしつりょう: 235.12084340Da

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 5

- 複雑さ: 274

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 60.8Ų

3-4-(diethylamino)-2-hydroxyphenylprop-2-enoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1858490-1.0g |

3-[4-(diethylamino)-2-hydroxyphenyl]prop-2-enoic acid |

200887-22-5 | 1g |

$728.0 | 2023-05-26 | ||

| Enamine | EN300-1858490-0.05g |

3-[4-(diethylamino)-2-hydroxyphenyl]prop-2-enoic acid |

200887-22-5 | 0.05g |

$612.0 | 2023-09-18 | ||

| Enamine | EN300-1858490-0.5g |

3-[4-(diethylamino)-2-hydroxyphenyl]prop-2-enoic acid |

200887-22-5 | 0.5g |

$699.0 | 2023-09-18 | ||

| Enamine | EN300-1858490-1g |

3-[4-(diethylamino)-2-hydroxyphenyl]prop-2-enoic acid |

200887-22-5 | 1g |

$728.0 | 2023-09-18 | ||

| Enamine | EN300-1858490-10.0g |

3-[4-(diethylamino)-2-hydroxyphenyl]prop-2-enoic acid |

200887-22-5 | 10g |

$3131.0 | 2023-05-26 | ||

| Enamine | EN300-1858490-0.25g |

3-[4-(diethylamino)-2-hydroxyphenyl]prop-2-enoic acid |

200887-22-5 | 0.25g |

$670.0 | 2023-09-18 | ||

| Enamine | EN300-1858490-5.0g |

3-[4-(diethylamino)-2-hydroxyphenyl]prop-2-enoic acid |

200887-22-5 | 5g |

$2110.0 | 2023-05-26 | ||

| Enamine | EN300-1858490-0.1g |

3-[4-(diethylamino)-2-hydroxyphenyl]prop-2-enoic acid |

200887-22-5 | 0.1g |

$640.0 | 2023-09-18 | ||

| Enamine | EN300-1858490-5g |

3-[4-(diethylamino)-2-hydroxyphenyl]prop-2-enoic acid |

200887-22-5 | 5g |

$2110.0 | 2023-09-18 | ||

| Enamine | EN300-1858490-2.5g |

3-[4-(diethylamino)-2-hydroxyphenyl]prop-2-enoic acid |

200887-22-5 | 2.5g |

$1428.0 | 2023-09-18 |

3-4-(diethylamino)-2-hydroxyphenylprop-2-enoic acid 関連文献

-

Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645

-

Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336

-

Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742

-

Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350

-

Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611

-

MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153

-

Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158

-

Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459

関連分類

- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Cinnamic acids and derivatives Hydroxycinnamic acids

- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Cinnamic acids and derivatives Hydroxycinnamic acids and derivatives Hydroxycinnamic acids

3-4-(diethylamino)-2-hydroxyphenylprop-2-enoic acidに関する追加情報

Introduction to 3-4-(diethylamino)-2-hydroxyphenylprop-2-enoic acid (CAS No. 200887-22-5)

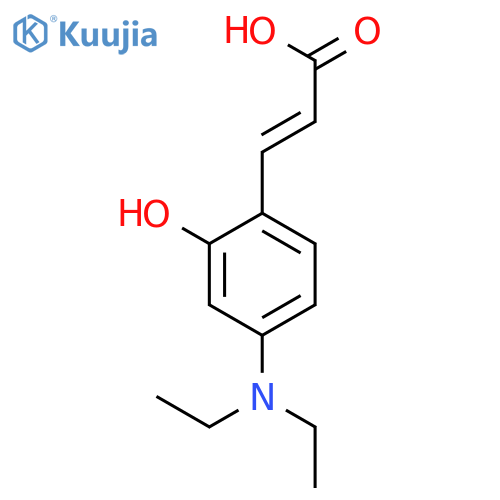

3-4-(diethylamino)-2-hydroxyphenylprop-2-enoic acid, identified by its Chemical Abstracts Service (CAS) number 200887-22-5, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This molecule, featuring a phenyl ring substituted with diethylamino and hydroxyl groups, and an α,β-unsaturated carboxylic acid moiety, exhibits a unique structural framework that lends itself to diverse biological activities. The presence of both basic and acidic functional groups makes it a versatile scaffold for drug design, particularly in the development of molecules targeting neurological and inflammatory pathways.

The structure of 3-4-(diethylamino)-2-hydroxyphenylprop-2-enoic acid suggests potential interactions with biological targets such as enzymes and receptors. The diethylamino group, a common pharmacophore in medicinal chemistry, can modulate the compound's lipophilicity and solubility, while the hydroxyl group may participate in hydrogen bonding interactions. The α,β-unsaturated carboxylic acid moiety is known to be involved in various biochemical processes, including Michael addition reactions and redox cycling, which are relevant to its pharmacological effects.

Recent research has highlighted the pharmacological potential of 3-4-(diethylamino)-2-hydroxyphenylprop-2-enoic acid in several therapeutic areas. Studies have demonstrated its ability to interact with ion channels and neurotransmitter systems, making it a candidate for treating neurological disorders such as epilepsy and depression. Additionally, its structural features suggest anti-inflammatory properties, which are critical in conditions like rheumatoid arthritis and inflammatory bowel disease.

In vitro studies have shown that 3-4-(diethylamino)-2-hydroxyphenylprop-2-enoic acid can inhibit the activity of enzymes involved in pro-inflammatory pathways. For instance, it has been found to modulate the production of cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are key mediators of inflammation. These findings align with the growing interest in developing small-molecule inhibitors for these pathways as therapeutic agents.

The synthesis of 3-4-(diethylamino)-2-hydroxyphenylprop-2-enoic acid has been optimized through various chemical methodologies. One common approach involves the condensation of 4-diethylaminophenol with crotonic acid or its derivatives under controlled conditions. Advances in synthetic techniques have enabled the production of this compound with high purity and yield, facilitating its use in preclinical and clinical studies.

From a biological activity perspective, 3-4-(diethylamino)-2-hydroxyphenylprop-2-enoic acid has been investigated for its effects on cell proliferation and apoptosis. Preliminary data suggest that it may induce apoptosis in certain cancer cell lines while exhibiting low toxicity towards normal cells. This selective toxicity makes it an attractive candidate for further development as an anticancer agent. Moreover, its ability to cross the blood-brain barrier suggests potential applications in treating central nervous system disorders.

The toxicological profile of 3-4-(diethylamino)-2-hydroxyphenylprop-2-enoic acid has been assessed through acute and chronic toxicity studies. These studies have indicated that the compound is well-tolerated at therapeutic doses, with minimal side effects observed. However, further long-term studies are necessary to fully characterize its safety profile and identify any potential risks associated with prolonged use.

Recent advancements in drug delivery systems have opened new avenues for utilizing 3-4-(diethylamino)-2-hydroxyphenylprop-2-enoic acid effectively. Nanoparticle-based formulations have been explored as a means to enhance its bioavailability and targeted delivery to specific tissues or organs. Such innovations could improve therapeutic outcomes by ensuring optimal drug concentrations at the site of action while minimizing systemic exposure.

The future directions for research on 3-4-(diethylamino)-2-hydroxyphenylprop-2-enoic acid are promising. Ongoing studies aim to elucidate its mechanism of action in greater detail and explore its potential in combination therapies with other drugs. Additionally, computational modeling techniques are being employed to predict new derivatives with enhanced pharmacological properties.

In conclusion,3-4-(diethylamino)-2-hydroxyphenylprop-2-enolic acid (CAS No. 20088722) represents a structurally intriguing compound with significant therapeutic potential. Its unique combination of functional groups allows for diverse biological activities, making it a valuable scaffold for drug discovery efforts across multiple therapeutic areas.

200887-22-5 (3-4-(diethylamino)-2-hydroxyphenylprop-2-enoic acid) 関連製品

- 2172291-41-5(4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamido-2-hydroxybutanoic acid)

- 120-35-4(3-Amino-4-methoxybenzanilide)

- 76139-65-6(4-Amino-3,5-dimethylpyridine1-oxide)

- 1909309-87-0(2-(1-methyl-1H-1,2,3-triazol-4-yl)propan-2-amine dihydrochloride)

- 1795194-54-5(N-[1-(furan-3-yl)propan-2-yl]-3-phenylpropanamide)

- 2098088-79-8(methyl 1-(prop-2-yn-1-yl)-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylate)

- 946714-14-3((2'-Fluoro1,1'-biphenyl-2-yl)methanamine)

- 2090017-00-6(Ethyl 4-amino-2,3-dimethylbenzoate)

- 478032-71-2(1-butyl-2-[(E)-[(2,6-dichlorophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile)

- 159658-64-7(2-(Aminomethyl)-1-hydroxynaphthalene)